molecular formula C22H17ClN6OS B5550128 N'-(3-chlorobenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

N'-(3-chlorobenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Cat. No. B5550128
M. Wt: 448.9 g/mol
InChI Key: SBUVJKJDRSVXBX-AFUMVMLFSA-N
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Description

Synthesis Analysis

  • Synthesis Methodology : The synthesis of related compounds often involves the reaction of specific pyridines with thiosemicarbazides or hydrazides. For instance, in the synthesis of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide is a crucial step (Castiñeiras, García-Santos, & Saa, 2018). Additionally, palladium-catalyzed addition of hydrazides to chloropyridine is another reported method for synthesizing triazolopyridines (Reichelt et al., 2010).

Molecular Structure Analysis

  • X-ray Diffraction Studies : X-ray diffraction is commonly used for determining the molecular structure of similar compounds. For example, the molecular structure of N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide was characterized using single crystal X-ray analysis, confirming the molecular geometry (Karrouchi et al., 2021).

Chemical Reactions and Properties

  • Reactivity with Metals : Complexes with metals like Hg(II) can be formed using similar compounds as ligands. The interaction with metals can be crucial for understanding the chemical behavior of these compounds (Castiñeiras, García-Santos, & Saa, 2018).

Physical Properties Analysis

  • Crystal Structure : The crystal structure of these compounds is often determined using X-ray crystallography, revealing specific details such as space group, cell dimensions, and molecular configuration (Karrouchi et al., 2021).

Chemical Properties Analysis

  • Spectroscopic Characterization : Spectroscopic techniques like IR, NMR, and mass spectrometry are employed to characterize the chemical properties of these compounds. These techniques provide insights into the functional groups and molecular structure (Inkaya et al., 2012).

Scientific Research Applications

Synthesis and Molecular Docking

Research involving the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, has shown that these compounds exhibit antimicrobial and antioxidant activity. Molecular docking screenings towards GlcN-6-P synthase as the target protein revealed moderate to good binding energies, indicating potential biological relevance (Flefel et al., 2018).

Anticancer Potential

Studies on 1,2,4-triazol-3-ylthioacetohydrazide derivatives have demonstrated cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines, suggesting their potential as anticancer agents. Certain derivatives have been identified as highly active in 3D cell cultures and could be tested further as antimetastatic candidates (Šermukšnytė et al., 2022).

Antioxidant and Antitumor Activities

The preparation and evaluation of nitrogen heterocycles for their antioxidant and antitumor activities have been a subject of research, with compounds showing promising results against various cancer cell lines. This underscores the compound's utility in developing new therapeutic agents (El-Moneim et al., 2011).

Antimicrobial Activities

Newly synthesized 1,2,4-triazoles and their derivatives have been evaluated for antimicrobial activities, showing good or moderate activity against a range of pathogens. This highlights the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Future Directions

Future research on this compound could involve studying its potential bioactive properties, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6OS/c23-18-6-4-5-16(13-18)14-25-26-20(30)15-31-22-28-27-21(17-9-11-24-12-10-17)29(22)19-7-2-1-3-8-19/h1-14H,15H2,(H,26,30)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUVJKJDRSVXBX-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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